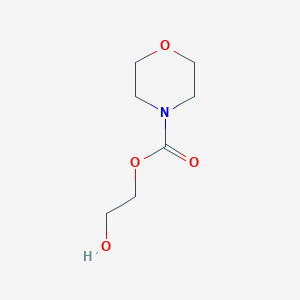![molecular formula C9H4Br4O B14628250 1,3,5-Tribromo-2-[(3-bromoprop-2-yn-1-yl)oxy]benzene CAS No. 54784-88-2](/img/structure/B14628250.png)
1,3,5-Tribromo-2-[(3-bromoprop-2-yn-1-yl)oxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Tribromo-2-[(3-bromoprop-2-yn-1-yl)oxy]benzene is a brominated aromatic compound It consists of a benzene ring substituted with three bromine atoms and an additional bromoprop-2-yn-1-yl group attached via an ether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tribromo-2-[(3-bromoprop-2-yn-1-yl)oxy]benzene typically involves the following steps:
Starting Material: The synthesis begins with 1,3,5-tribromobenzene, which is commercially available or can be synthesized by bromination of benzene.
Etherification: The key step involves the etherification of 1,3,5-tribromobenzene with 3-bromoprop-2-yn-1-ol. This reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reaction Conditions: The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,3,5-Tribromo-2-[(3-bromoprop-2-yn-1-yl)oxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the alkyne moiety.
Coupling Reactions: The alkyne group can participate in coupling reactions such as Sonogashira coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide (NaNH2) or thiourea can be used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be employed.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) can be used.
Coupling Reactions: Palladium catalysts and copper iodide (CuI) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce complex aromatic compounds.
科学的研究の応用
1,3,5-Tribromo-2-[(3-bromoprop-2-yn-1-yl)oxy]benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Medicinal Chemistry: It may be explored for its potential biological activity and used in the design of new pharmaceuticals.
Chemical Biology: The compound can be used as a probe to study biological processes involving brominated aromatic compounds.
作用機序
The mechanism of action of 1,3,5-Tribromo-2-[(3-bromoprop-2-yn-1-yl)oxy]benzene depends on its specific application
Covalent Bond Formation: The bromine atoms can
特性
CAS番号 |
54784-88-2 |
|---|---|
分子式 |
C9H4Br4O |
分子量 |
447.74 g/mol |
IUPAC名 |
1,3,5-tribromo-2-(3-bromoprop-2-ynoxy)benzene |
InChI |
InChI=1S/C9H4Br4O/c10-2-1-3-14-9-7(12)4-6(11)5-8(9)13/h4-5H,3H2 |
InChIキー |
MGKSSJKEDYEURY-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Br)OCC#CBr)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


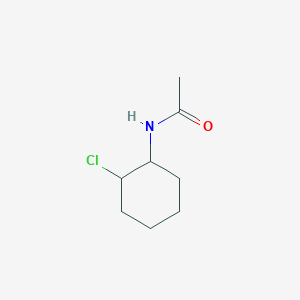
![6-Chloro-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14628181.png)
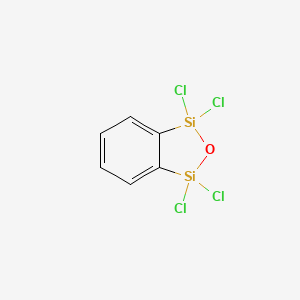
![N,N-Dimethyl-N'-{4-[(6-methylpyridin-2-yl)oxy]phenyl}urea](/img/structure/B14628199.png)

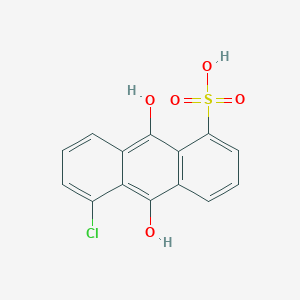
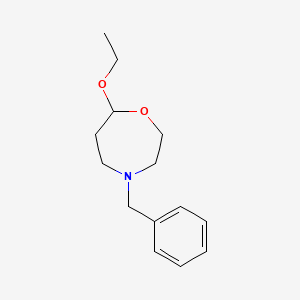
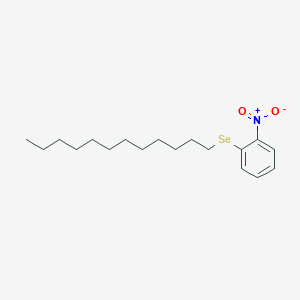
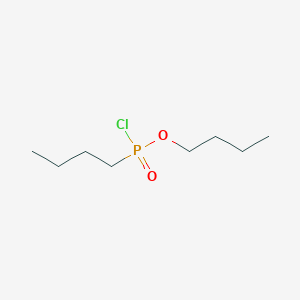
![2-(2-Bicyclo[2.2.1]hept-5-enylmethyl)isoindole-1,3-dione](/img/structure/B14628225.png)
![N-(2-Hydroxyethyl)-3-[2-(5-nitrofuran-2-yl)ethenyl]benzamide](/img/structure/B14628231.png)
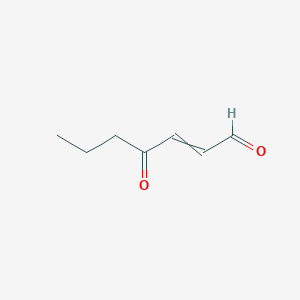
![Tris(2-methylpropyl)[(trimethylsilyl)imino]-lambda~5~-phosphane](/img/structure/B14628235.png)
